REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]2[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=2)[C:15](OCC)=[O:16])[CH:11]=[CH:10][CH:9]=[CH:8]1.O.O1CCCC1.O>C(OCC)C>[N:7]1([C:12]2[CH:13]=[C:14]([CH2:15][OH:16])[CH:20]=[CH:21][CH:22]=2)[CH:11]=[CH:10][CH:9]=[CH:8]1 |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The complete addition required 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The addition required 20 minutes as the reaction mixture temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was kept below 25° C
|
Type
|
CUSTOM
|
Details
|
the diethyl ether layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with three portions of 200 ml each of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |